molecular formula C9H8ClN3O2 B3027812 Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate CAS No. 1394003-65-6

Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate

Cat. No.: B3027812
CAS No.: 1394003-65-6
M. Wt: 225.63
InChI Key: WYDKSIFRIJGMBA-UHFFFAOYSA-N
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Description

Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate is an organic compound with the molecular formula C9H8ClN3O2. It is a member of the pyrazolo[1,5-A]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is often used in research settings due to its unique chemical properties and potential therapeutic applications.

Preparation Methods

The synthesis of Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate typically involves the reaction of pyrazolo[1,5-A]pyrimidine derivatives with ethyl chloroformate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester linkage. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate can be compared with other pyrazolo[1,5-A]pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

ethyl 2-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-7(10)12-13-5-3-4-11-8(6)13/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDKSIFRIJGMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC=CN2N=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701162430
Record name Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 2-chloro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701162430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394003-65-6
Record name Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 2-chloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394003-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 2-chloro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701162430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate
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Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate
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Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate

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